molecular formula C15H19N3O4 B11934678 5-(N-(8-Methoxy-4-quinolyl)amino)pentyl nitrate CAS No. 47208-82-2

5-(N-(8-Methoxy-4-quinolyl)amino)pentyl nitrate

Cat. No.: B11934678
CAS No.: 47208-82-2
M. Wt: 305.33 g/mol
InChI Key: YBOILUNNGBGURC-UHFFFAOYSA-N
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Description

5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate, commonly known as 5MPN, is an orally active and selective inhibitor of 6-phosphofructokinase-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4). This compound competitively inhibits the fructose-6-phosphate binding site and is known for its ability to inhibit the proliferation of myeloma cells. It is primarily used in the study of myeloproliferative neoplasms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate involves several steps, including the preparation of the quinoline derivative and subsequent functionalization to introduce the nitrate group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the optimization of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization, filtration, and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation and may involve the use of catalysts, solvents, and specific temperature and pressure settings .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction performed. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.

    Biology: Investigated for its effects on cellular metabolism and proliferation.

    Medicine: Explored as a potential therapeutic agent for the treatment of myeloproliferative neoplasms and other cancers.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

The mechanism of action of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate involves the competitive inhibition of the fructose-6-phosphate binding site of 6-phosphofructokinase-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4). This inhibition disrupts the sugar metabolism of tumors, leading to a reduction in glycolysis and ATP production, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate

This compound is unique due to its high selectivity for PFKFB4 and its potent inhibitory effects on tumor cell proliferation. Unlike other inhibitors, it specifically targets the fructose-6-phosphate binding site, making it a valuable tool for studying the metabolic pathways involved in cancer .

Properties

CAS No.

47208-82-2

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

5-[(8-methoxyquinolin-4-yl)amino]pentyl nitrate

InChI

InChI=1S/C15H19N3O4/c1-21-14-7-5-6-12-13(8-10-17-15(12)14)16-9-3-2-4-11-22-18(19)20/h5-8,10H,2-4,9,11H2,1H3,(H,16,17)

InChI Key

YBOILUNNGBGURC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C=CN=C21)NCCCCCO[N+](=O)[O-]

Origin of Product

United States

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